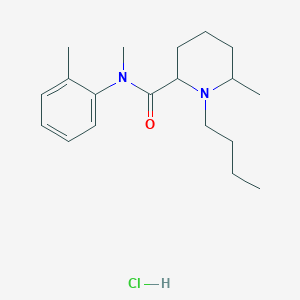

1-butyl-N,6-dimethyl-N-(2-methylphenyl)-2-piperidinecarboxamide hydrochloride

Description

®-(+)-Bupivacaine Hydrochloride is a long-acting local anesthetic belonging to the amide group. It is widely used in medical procedures to provide local or regional anesthesia and analgesia. This compound is particularly known for its efficacy in surgical, obstetrical, dental, diagnostic, and therapeutic procedures .

Properties

Molecular Formula |

C19H31ClN2O |

|---|---|

Molecular Weight |

338.9 g/mol |

IUPAC Name |

1-butyl-N,6-dimethyl-N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H30N2O.ClH/c1-5-6-14-21-16(3)11-9-13-18(21)19(22)20(4)17-12-8-7-10-15(17)2;/h7-8,10,12,16,18H,5-6,9,11,13-14H2,1-4H3;1H |

InChI Key |

AXVBBAFCTQMVCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(CCCC1C(=O)N(C)C2=CC=CC=C2C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Bupivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with butyl bromide to form the intermediate compound, which is then reacted with piperidine-2-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of ®-(+)-Bupivacaine Hydrochloride typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: Nucleophilic substitution reactions can occur at the amine group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed

Major Products:

Oxidation: N-oxides of ®-(+)-Bupivacaine Hydrochloride.

Reduction: Amine derivatives.

Substitution: Various substituted amine products

Scientific Research Applications

®-(+)-Bupivacaine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying the behavior of local anesthetics.

Biology: Employed in research on nerve impulse transmission and pain pathways.

Medicine: Extensively used in clinical studies for developing new anesthetic techniques and formulations.

Industry: Utilized in the formulation of various pharmaceutical products for pain management

Mechanism of Action

®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The compound specifically targets voltage-gated sodium channels, leading to a reversible loss of sensation in the targeted area .

Comparison with Similar Compounds

Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to ®-(+)-Bupivacaine Hydrochloride.

Ropivacaine: Similar in structure but has a slightly different pharmacokinetic profile.

Mepivacaine: Known for its rapid onset but shorter duration of action

Uniqueness: ®-(+)-Bupivacaine Hydrochloride is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.